5-oxaspiro[2.5]octan-4-one
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Overview
Description
5-oxaspiro[2.5]octan-4-one: is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.16 g/mol . It is characterized by a spirocyclic structure, which includes an oxygen atom in the ring, making it a unique and interesting compound for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the synthetic routes for preparing 5-oxaspiro[2.5]octan-4-one involves the use of 1,3-dichloroacetone as a cyclopropanone equivalent . The reaction is carried out in an anhydrous environment using tetrahydrofuran and 2,3-dihydrofuran . The reaction mixture is cooled to -78°C and treated with t-butyllithium in pentane. The resulting solution is then introduced to a solution of lithium naphthalenide in tetrahydrofuran, followed by careful quenching and extraction processes .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be adapted for larger-scale production with appropriate scaling of reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 5-oxaspiro[2.5]octan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The spirocyclic structure allows for substitution reactions at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: 5-oxaspiro[2.5]octan-4-one is used in organic synthesis as a building block for more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: The compound’s structure allows it to interact with various biological molecules, making it a potential candidate for drug development and biochemical studies. Its derivatives may exhibit interesting biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of 5-oxaspiro[2.5]octan-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into various binding sites, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison: 5-oxaspiro[2.5]octan-4-one is unique due to its specific spirocyclic structure and the presence of an oxygen atom in the ring. This structure imparts distinct chemical and physical properties compared to similar compounds. For instance, the presence of different substituents in similar compounds can significantly alter their reactivity and applications.
Properties
IUPAC Name |
5-oxaspiro[2.5]octan-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-7(3-4-7)2-1-5-9-6/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTDNSWGOBXWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)C(=O)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22566-31-0 |
Source
|
Record name | 5-oxaspiro[2.5]octan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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